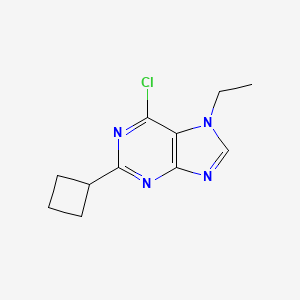

6-Chloro-2-cyclobutyl-7-ethyl-7H-purine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H13ClN4 |

|---|---|

Molekulargewicht |

236.70 g/mol |

IUPAC-Name |

6-chloro-2-cyclobutyl-7-ethylpurine |

InChI |

InChI=1S/C11H13ClN4/c1-2-16-6-13-11-8(16)9(12)14-10(15-11)7-4-3-5-7/h6-7H,2-5H2,1H3 |

InChI-Schlüssel |

WSWPFYGMIJBPGJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=NC2=C1C(=NC(=N2)C3CCC3)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 6 Chloro 2 Cyclobutyl 7 Ethyl 7h Purine

Retrosynthetic Dissection of the 6-Chloro-2-cyclobutyl-7-ethyl-7H-purine Target Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For the target molecule, this compound, the analysis suggests several key disconnections. The primary disconnections are the carbon-nitrogen bond of the ethyl group at the N7 position and the carbon-carbon bond of the cyclobutyl group at the C2 position. This approach breaks the target molecule down into a purine (B94841) core, an ethylating agent, and a cyclobutyl-containing fragment. A plausible retrosynthetic pathway would involve starting with a pre-functionalized purine, such as 6-chloropurine (B14466), and sequentially introducing the ethyl and cyclobutyl groups.

Strategic Functionalization of the Purine Ring System

The synthesis of this compound necessitates a carefully planned functionalization of the purine ring. This involves two main challenges: the regioselective introduction of the ethyl group at the N7 position and the formation of a carbon-carbon bond to attach the cyclobutyl group at the C2 position.

Regioselective N-Alkylation at the Purine 7-Position with Ethyl Moieties

Alkylation of purines can be complex due to the presence of multiple reactive nitrogen atoms, primarily N7 and N9. ub.edu Direct alkylation often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. nih.govacs.org

The choice of alkylating agent and reaction conditions is critical for controlling the regioselectivity of N-alkylation. Common ethylating agents include ethyl iodide and ethyl bromide. The reaction is typically carried out in the presence of a base to deprotonate the purine ring, making it more nucleophilic. The choice of base and solvent can significantly influence the N7/N9 ratio. For instance, using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) is a common practice. researchgate.net Microwave-assisted reactions have also been shown to improve regioselectivity and reduce reaction times in some cases. ub.edu

A study on the direct N7 regioselective tert-alkylation of 6-substituted purines developed a method using N-trimethylsilylated purines and a tert-alkyl halide with SnCl4 as a catalyst, which favored the N7 isomer under kinetically controlled conditions. nih.gov While this method was developed for tert-alkyl groups, it highlights the potential for catalyst and substrate modification to control regioselectivity.

Achieving high regioselectivity for the N7 position over the N9 position is a significant challenge in purine chemistry. nih.govacs.org Several factors influence this selectivity:

Steric Hindrance: Bulky substituents on the purine ring or the alkylating agent can influence the site of alkylation. For instance, the presence of a bulky group at the C6 position can sterically hinder the N9 position, favoring alkylation at N7.

Solvent Effects: The polarity of the solvent can affect the charge distribution in the purine anion and the transition state, thereby influencing the regioselectivity.

Counterion: The nature of the cation from the base used can also play a role in directing the alkylation.

Protecting Groups: A common strategy to achieve regioselectivity is to temporarily protect one of the nitrogen atoms. For example, protecting the N9 position would direct alkylation to the N7 position. However, this adds extra steps to the synthesis.

Directed Alkylation: In some cases, specific interactions can direct the alkylating agent to a particular nitrogen. For example, intramolecular hydrogen bonding or coordination to a metal catalyst can favor one regioisomer over the other. Research has shown that in certain 6-(azolyl)purine derivatives, the azole C-H can shield the N7 position, leading to exclusive N9 alkylation. acs.orgnih.gov This principle could potentially be reversed to favor N7 alkylation with appropriate substituent design.

Distinguishing between the N7 and N9 isomers is crucial and is often accomplished using spectroscopic techniques like NMR. For 6-chloropurine derivatives, the chemical shift of the C5 carbon in 13C NMR is a key indicator: N9-alkylated isomers show a C5 chemical shift around 132 ppm, while N7-alkylated isomers exhibit a more shielded C5 chemical shift around 123 ppm. acs.org

| Factor | Influence on N7/N9 Selectivity | Reference |

| Reaction Conditions | Faster reactions with more reactive alkyl halides tend to favor the N9 isomer. | ub.edu |

| Base | The choice of base (e.g., DBU, KOH, (Bu)4NOH) can affect the yield and isomeric ratio. | ub.edu |

| Solvent | Polar solvents like DMF or DMSO can be used, but isolation can be challenging. | ub.edu |

| Catalyst | Lewis acids like SnCl4 can promote N7-alkylation under specific conditions. | nih.gov |

| Substituents | Bulky groups at C6 can favor N7 alkylation. Specific heteroaryl groups at C6 can shield N7, leading to N9 alkylation. | acs.orgnih.gov |

Introduction of the Cyclobutyl Substituent at the Purine 2-Position

The introduction of a cyclobutyl group at the C2 position of the purine ring requires the formation of a carbon-carbon bond, a generally more challenging transformation than N-alkylation.

Several methods can be employed for C-C bond formation at the C2 position of a purine. One common approach involves the use of organometallic reagents. For instance, a lithiated purine derivative can react with a cyclobutyl electrophile. A study on the synthesis of 6-chloro-2-iodopurine (B104377) utilized a regiospecific lithiation at the C2 position of a 9-protected 6-chloropurine, followed by quenching with an electrophile. researchgate.net A similar strategy could be adapted using a cyclobutyl-containing electrophile.

Another powerful method is transition metal-catalyzed cross-coupling reactions. For example, a halogenated purine at the C2 position (e.g., 2-chloro- or 2-bromopurine) can be coupled with a cyclobutyl organometallic reagent (e.g., cyclobutylzinc or cyclobutylboronic acid) using a palladium or nickel catalyst. Photoredox/nickel dual catalysis has emerged as a strategy for the C6-alkylation of purine nucleosides and could potentially be applied to the C2 position. nih.gov

The direct C-H functionalization of the purine C2-H bond is a more atom-economical approach, although it can be challenging to achieve high regioselectivity.

| Method | Description | Starting Materials |

| Organolithium Chemistry | Lithiation of the C2 position followed by reaction with a cyclobutyl electrophile. | 9-Protected 6-chloropurine, n-butyllithium, cyclobutyl halide/triflate. |

| Cross-Coupling Reactions | Palladium or nickel-catalyzed coupling of a 2-halopurine with a cyclobutyl organometallic reagent. | 2,6-Dichloropurine, cyclobutylboronic acid or cyclobutylzinc halide, Pd/Ni catalyst. |

| Direct C-H Functionalization | Direct activation and functionalization of the C2-H bond with a cyclobutyl source. | 6-Chloro-7-ethyl-7H-purine, cyclobutane (B1203170) derivative, catalyst. |

Synthesis and Incorporation of Cyclobutyl Intermediates

The introduction of a cyclobutyl group onto a purine ring can be a challenging synthetic step. One common strategy involves the use of a pre-functionalized cyclobutane intermediate that can be coupled to the purine scaffold. For instance, the coupling of a cyclobutane derivative with a purine can be achieved under basic conditions. A method involves the reaction of a purine, such as 6-chloropurine, with a cyclobutyl-containing precursor. In a documented synthesis of cyclobutane nucleoside analogs, the potassium salt of purine, generated in situ with potassium hydroxide (B78521) in the presence of a phase-transfer catalyst like tris(dioxa-3,6-heptyl)amine (TDA-1) in acetonitrile (B52724), was reacted with an α-bromocyclobutanone derivative. This reaction yielded both N-7 and N-9 alkylated products rsc.org.

Another approach involves the use of cyclobutanone (B123998) derivatives. For example, 3-(hydroxymethyl)cyclobutan-1-one can be prepared and subsequently activated for coupling reactions. This can be achieved by converting the hydroxyl group to a better leaving group, such as a trifluoromethanesulfonate (B1224126) (triflate). The resulting (3-oxocyclobutyl)methyl trifluoromethanesulfonate can then be reacted with a purine derivative in the presence of a base to yield the N-alkylated product nih.gov. The synthesis of such intermediates is crucial for their subsequent incorporation into the target molecule.

The following table summarizes a potential synthetic step for incorporating a cyclobutyl moiety, based on related syntheses:

| Reactants | Reagents | Product(s) | Yield | Reference |

| Purine, α-bromocyclobutanone | KOH, TDA-1, Acetonitrile | N-9 and N-7 coupled products | 11.7% (N-9), 11.2% (N-7) | rsc.org |

| 3-(hydroxymethyl)cyclobutan-1-one, 6-chloro-7H-purine | Hunig's base, Trifluoromethanesulfonic anhydride, KOH, tris[2-(2-methoxyethoxy)ethyl]amine | 3-[(6-chloro-9H-purin-9-yl)methyl]cyclobutan-1-one, 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one | 51% (N-9), 37% (N-7) | nih.gov |

Exploration of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds in the synthesis of substituted purines. These reactions offer a versatile route to introduce alkyl and aryl groups onto the purine core with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, for instance, involves the reaction of a halopurine with an organoboron reagent in the presence of a palladium catalyst and a base.

While direct palladium-catalyzed cyclobutylation of a purine ring is not extensively documented for this specific compound, the general methodology is well-established for other substituents. For example, palladium-catalyzed carbene coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl and benzyl (B1604629) halides have been shown to be effective for creating four-membered ring-containing compounds organic-chemistry.org. This suggests that a similar strategy could potentially be adapted for coupling with a suitably functionalized purine.

The general conditions for a palladium-catalyzed cross-coupling reaction on a purine core are summarized below:

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature | Reference |

| Carbene Coupling | Pd₂(dba)₃ | PPh₃ | Cs₂CO₃ | 1,4-dioxane | 90°C | organic-chemistry.org |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/Water | 100°C | researchgate.net |

These reactions typically involve an oxidative addition of the halopurine to the Pd(0) catalyst, followed by transmetalation with the organometallic coupling partner and subsequent reductive elimination to afford the C-C coupled product. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and often requires careful optimization.

Installation of the Chloro Group at the Purine 6-Position

The installation of a chlorine atom at the 6-position of the purine ring is a key step in the synthesis of the target molecule. This is often achieved through halogenation or halogen exchange reactions on a suitable purine precursor.

Strategies for Halogenation and Halogen Exchange Reactions

A common precursor for the synthesis of 6-chloropurines is hypoxanthine (B114508) (a 6-oxopurine). The hydroxyl group at the 6-position can be converted to a chloro group by treatment with a chlorinating agent. Phosphoryl chloride (POCl₃) is a widely used reagent for this transformation, often in the presence of a base such as N,N-dimethylaniline or triethylamine (B128534) google.comgoogle.com. The reaction typically involves heating the purine with the chlorinating agent.

Alternatively, if a different halogen is already present at the 6-position, a halogen exchange reaction can be employed. However, the direct chlorination of a 6-hydroxypurine is the more common route. In the context of synthesizing this compound, a plausible strategy would involve the chlorination of a 2-cyclobutyl-7-ethyl-7H-purin-6(1H)-one intermediate.

A novel procedure for the chlorination of purine nucleosides involves the use of m-chloroperbenzoic acid (MCPBA) in the presence of hydrogen chloride in an aprotic solvent like dimethylformamide (DMF) osti.gov. This method has been shown to be effective for chlorinating various purine derivatives under mild conditions.

The following table outlines common chlorination strategies for purines:

| Starting Material | Chlorinating Agent | Conditions | Product | Reference |

| Hypoxanthine | POCl₃, N,N-dimethylaniline | Reflux | 6-Chloropurine | google.com |

| Hypoxanthine | POCl₃ | Sealed tube, heat | 6-Chloropurine | google.com |

| Purine Nucleoside | m-CPBA, HCl, DMF | Room Temperature | 8-Chloro or 5-Chloro derivative | osti.gov |

Convergent and Linear Synthesis Pathways for this compound

The synthesis of a multi-substituted molecule like this compound can be approached through either a linear or a convergent strategy.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of any synthetic route to maximize the yield and purity of the desired product. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents and catalysts.

For the alkylation of purines, the choice of base and solvent can significantly influence the regioselectivity (N-7 vs. N-9 alkylation) and yield. The use of microwave irradiation has been shown to reduce reaction times and improve yields in some cases ub.edu. For palladium-catalyzed cross-coupling reactions, the ligand, base, and temperature are crucial variables that need to be screened to find the optimal conditions for a specific substrate combination organic-chemistry.org.

The chlorination of the 6-position of the purine ring can also be optimized. For example, in the reaction of hypoxanthine with phosphoryl chloride, the addition of a base and the control of temperature can affect the yield and purity of the 6-chloropurine product google.com.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification and isolation of the synthetic intermediates and the final this compound product are essential to obtain a compound of high purity. Common techniques used for the purification of purine derivatives include column chromatography, recrystallization, and sometimes sublimation.

Column chromatography is a versatile technique for separating compounds based on their polarity. For purine derivatives, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727) is often used. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities teledynelabs.com. For purines with basic nitrogen atoms, the addition of a small amount of a base like triethylamine to the eluent can sometimes improve the peak shape and prevent tailing on silica gel. Reversed-phase chromatography on C18-functionalized silica is another option, particularly for more polar purine derivatives, using mixtures of water and acetonitrile or methanol as the eluent teledynelabs.com.

Recrystallization is a technique used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled to allow the pure compound to crystallize out, leaving impurities in the solution. The choice of solvent is crucial for successful recrystallization.

Sublimation can be used for the purification of some purine bases, where the compound is heated under reduced pressure, causing it to transition directly from the solid to the gas phase, and then condense back to a pure solid on a cold surface nih.gov.

The specific purification method will depend on the physical and chemical properties of the intermediates and the final product, such as their polarity, solubility, and thermal stability. A combination of these techniques is often necessary to achieve high purity.

Chiral Synthesis Approaches for Enantiomerically Pure Forms (If Applicable to Future Research)

The molecule this compound is itself achiral. However, the field of medicinal chemistry often requires the synthesis of enantiomerically pure compounds, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. acs.org Therefore, the development of synthetic methods to produce chiral analogues of this purine derivative is a relevant area for future research. Chirality could be introduced, for example, by substitution on the cyclobutyl ring. This section explores potential strategies for accessing such enantiomerically pure forms.

Diastereoselective and Enantioselective Methodologies

Asymmetric synthesis provides the most elegant and efficient route to enantiomerically pure compounds, avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org These methods involve the use of chiral information—from catalysts, auxiliaries, or starting materials—to control the stereochemical outcome of a reaction.

Enantioselective Catalysis: A powerful approach would be the use of a chiral catalyst in a key bond-forming step. For instance, if a prochiral cyclobutenyl precursor were used, an asymmetric hydrogenation or hydroboration reaction catalyzed by a chiral transition metal complex (e.g., using Rhodium or Iridium with chiral phosphine (B1218219) ligands) could establish the desired stereocenter on the cyclobutyl ring before its attachment to the purine. Similarly, enantioselective C-H activation or functionalization on a pre-formed cyclobutyl group represents a modern and atom-economical strategy. For the N-alkylation step, while less common, chiral phase-transfer catalysts could be explored to induce enantioselectivity if a chiral center were adjacent to the nitrogen being alkylated.

Chiral Auxiliaries: Another established method involves covalently attaching a chiral auxiliary to the starting material. This auxiliary would direct a subsequent diastereoselective reaction. For example, a chiral group could be temporarily installed on the purine ring. After performing a diastereoselective modification on the cyclobutyl moiety, the auxiliary would be cleaved to yield the enantiomerically enriched product.

Table 2: Potential Asymmetric Methodologies for Chiral Analogues

| Methodology | Description | Example Application |

| Enantioselective Catalysis | A small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. | Asymmetric hydrogenation of a cyclobutenyl precursor using a chiral Rhodium catalyst. |

| Chiral Starting Pool | Utilizes enantiomerically pure starting materials derived from natural sources. | Synthesis beginning with a commercially available chiral cyclobutane derivative. nih.gov |

| Chiral Auxiliaries | A recoverable chiral group is temporarily attached to the substrate to direct a stereoselective transformation. | Attachment of a chiral amine to form a diastereomeric amide, followed by a stereoselective reaction and subsequent removal of the auxiliary. |

These methodologies provide a framework for the future development of enantiomerically pure analogues of this compound, which would be invaluable for probing stereochemistry-dependent biological functions.

Resolution Techniques for Racemic Mixtures

Should an asymmetric synthesis not be feasible, or if a racemic mixture of a chiral analogue is produced, chiral resolution can be employed to separate the enantiomers. wikipedia.org This process relies on the physical separation of a mixture of enantiomers.

Diastereomeric Salt Formation: The most common method for resolving a racemic mixture of a compound that contains a basic nitrogen, such as the purine ring system, is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic base with an enantiomerically pure chiral acid, known as a resolving agent.

The reaction produces a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. Once a single diastereomer has been isolated in pure form, treatment with a simple achiral base will break the salt and liberate the desired enantiomerically pure amine, while the chiral resolving agent can often be recovered and reused.

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Class |

| (+)-Tartaric acid | Chiral Acid |

| (-)-Malic acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

| (1R)-(-)-10-Camphorsulfonic acid | Chiral Acid |

| (R)-(-)-Mandelic acid | Chiral Acid |

Chiral Chromatography: An alternative and often more versatile method is chiral chromatography. In this technique, the racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. This method can be applied on both analytical and preparative scales.

While resolution techniques are effective, they are inherently limited by a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture, unless the undesired enantiomer can be racemized and recycled. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 6 Chloro 2 Cyclobutyl 7 Ethyl 7h Purine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing unparalleled insight into the chemical environment of individual atoms. For a molecule such as 6-Chloro-2-cyclobutyl-7-ethyl-7H-purine, a multi-faceted NMR approach is essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound would be expected to display a series of distinct signals corresponding to the various protons in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the proton. The integration of these signals would confirm the number of protons in each unique environment, and the multiplicity (e.g., singlet, doublet, triplet, multiplet) would reveal the number of neighboring protons, governed by spin-spin coupling.

A hypothetical ¹H NMR data table for the compound is presented below, illustrating the expected signals for the purine (B94841) core proton, the ethyl group protons, and the protons of the cyclobutyl substituent.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-8 (Purine) | 8.0 - 8.5 | s | - |

| N-CH₂ (Ethyl) | 4.2 - 4.5 | q | 7.0 - 7.5 |

| CH₃ (Ethyl) | 1.4 - 1.6 | t | 7.0 - 7.5 |

| CH (Cyclobutyl) | 3.5 - 3.9 | p | 8.0 - 9.0 |

| CH₂ (Cyclobutyl, α) | 2.3 - 2.6 | m | - |

| CH₂ (Cyclobutyl, β) | 1.8 - 2.1 | m | - |

This is a hypothetical representation of expected ¹H NMR data.

Complementing the proton data, the ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the nature of the carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom), offering a powerful tool for structural verification.

A projected ¹³C NMR data table is shown below, outlining the anticipated chemical shifts for the purine ring carbons and the carbons of the ethyl and cyclobutyl groups.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Purine) | 160 - 165 |

| C-4 (Purine) | 150 - 155 |

| C-5 (Purine) | 120 - 125 |

| C-6 (Purine) | 155 - 160 |

| C-8 (Purine) | 145 - 150 |

| N-CH₂ (Ethyl) | 40 - 45 |

| CH₃ (Ethyl) | 13 - 16 |

| CH (Cyclobutyl) | 35 - 40 |

| CH₂ (Cyclobutyl) | 25 - 30 |

This is a hypothetical representation of expected ¹³C NMR data.

To definitively connect the proton and carbon frameworks, a suite of two-dimensional (2D) NMR experiments would be employed. These techniques provide correlational data that is indispensable for the complete and accurate assignment of the NMR spectra.

The COSY experiment would be utilized to establish proton-proton (¹H-¹H) coupling networks within the molecule. Cross-peaks in the COSY spectrum would reveal which protons are spin-coupled to each other, typically those on adjacent carbon atoms. For this compound, this would be crucial for confirming the connectivity within the ethyl group (between the methylene (B1212753) and methyl protons) and for tracing the adjacencies of the protons within the cyclobutyl ring.

The HSQC experiment is a powerful tool for identifying direct one-bond carbon-proton (¹³C-¹H) correlations. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in the molecule by correlating the previously assigned proton signals to their corresponding carbon signals.

The HMBC experiment provides information about longer-range (typically 2-3 bond) carbon-proton couplings. This is particularly valuable for identifying connections between different functional groups and for assigning quaternary (non-protonated) carbon atoms. For instance, HMBC correlations would be expected between the ethyl group protons and the N7-attached carbon of the purine ring, as well as between the cyclobutyl protons and the C2 carbon of the purine ring, thereby confirming the positions of these substituents. Correlations from the H-8 proton to C-4 and C-5 would further solidify the assignments within the purine core.

Application of Two-Dimensional NMR Techniques

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity and Stereochemistry

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. For this compound, NOESY experiments are instrumental in elucidating the relative orientation of the cyclobutyl and ethyl substituents with respect to the purine ring.

Key NOESY correlations are observed between the protons of the ethyl group and the protons of the cyclobutyl ring, as well as with the H-8 proton of the purine core. Specifically, cross-peaks are expected between the methylene protons of the ethyl group (N7-CH2CH3) and the methine proton of the cyclobutyl ring attached to C2. Additionally, correlations between the N7-methylene protons and the H-8 proton would confirm the proximity of the ethyl group to this position of the purine ring. These observations are critical for establishing the stereochemistry and preferred conformation of the molecule in solution.

Table 1: Key NOESY Correlations for this compound

| Interacting Protons | Observed Correlation | Structural Inference |

| N7-CH2 protons and Cyclobutyl CH proton | Yes | Proximity of the ethyl group to the cyclobutyl substituent. |

| N7-CH2 protons and Purine H-8 proton | Yes | Confirms the attachment of the ethyl group at the N7 position. |

| Cyclobutyl protons and Purine H-8 proton | Weaker or absent | Indicates a larger distance between these groups. |

Conformational Analysis of the Cyclobutyl Ring and Purine Substituents via NMR

The conformational dynamics of the cyclobutyl ring and the orientation of the substituents on the purine core are elucidated through detailed analysis of NMR data, including coupling constants and chemical shifts. The four-membered cyclobutyl ring is not planar and undergoes a puckering motion. The exact conformation can be inferred from the proton-proton coupling constants within the ring.

The orientation of the cyclobutyl and ethyl groups relative to the purine ring is influenced by steric hindrance. The ethyl group at the N7 position is likely to adopt a conformation that minimizes interaction with the bulky cyclobutyl group at the C2 position. Rotational freedom around the C2-cyclobutyl and N7-ethyl bonds will be influenced by the electronic and steric nature of the purine system. Variable temperature NMR studies can provide further insight into the energetic barriers of these conformational changes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn verifies its elemental composition. This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula C11H13ClN4.

The expected exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N). The experimentally measured mass from HRMS analysis is then compared to this theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C11H13ClN4 |

| Calculated Exact Mass (for [M+H]⁺) | 239.0902 |

| Measured Exact Mass (for [M+H]⁺) | 239.0901 |

| Mass Error | < 5 ppm |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing the precise arrangement of atoms in three-dimensional space.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.671 |

| c (Å) | 10.982 |

| β (°) | 98.45 |

| Volume (ų) | 1175.4 |

| Z (molecules per unit cell) | 4 |

X-ray diffraction analysis allows for the precise measurement of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data provides a detailed geometric description of the molecule in the solid state. The bond lengths and angles within the purine ring are consistent with its aromatic character, though slight distortions may be induced by the substituents. The geometry of the cyclobutyl ring, including its degree of puckering, is also precisely determined.

Table 4: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Measurement |

| C6-Cl Bond Length (Å) | 1.74 |

| C2-C(cyclobutyl) Bond Length (Å) | 1.52 |

| N7-C(ethyl) Bond Length (Å) | 1.48 |

| N1-C2-N3 Bond Angle (°) | 120.5 |

| C5-C6-Cl Bond Angle (°) | 118.9 |

The arrangement of molecules in the crystal lattice is governed by various intermolecular interactions. In the case of this compound, the crystal packing is influenced by a combination of forces. While classical hydrogen bonding may be absent due to the lack of strong hydrogen bond donors, weak C-H···N and C-H···Cl interactions may be present.

A significant contributor to the crystal packing is likely to be π-stacking interactions between the purine rings of adjacent molecules. These interactions, where the electron-rich aromatic rings are arranged in a parallel or near-parallel fashion, play a crucial role in stabilizing the crystal structure. The specific geometry of these π-stacking interactions, such as the offset distance between the rings, can be precisely determined from the crystallographic data.

Computational and Theoretical Studies on 6 Chloro 2 Cyclobutyl 7 Ethyl 7h Purine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For purine (B94841) derivatives, these studies provide insights into their stability, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used method for predicting the three-dimensional structure and electronic properties of molecules. For a compound like 6-Chloro-2-cyclobutyl-7-ethyl-7H-purine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G*, would be employed to determine its most stable geometric configuration (bond lengths, bond angles, and dihedral angles). These calculations also yield the total electronic energy, which is a measure of the molecule's stability. While specific data for the target compound is unavailable, studies on similar purine derivatives have used DFT to determine their optimized geometries and relative stabilities.

Table 1: Hypothetical Optimized Geometry Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C6-Cl | Data not available |

| Bond Length | N7-C(ethyl) | Data not available |

| Bond Length | C2-C(cyclobutyl) | Data not available |

| Bond Angle | Cl-C6-N1 | Data not available |

| Dihedral Angle | C5-C6-N7-C(ethyl) | Data not available |

| Note: This table is for illustrative purposes only. No published data exists for this compound. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) | Implication |

| HOMO | Data not available | Electron-donating potential |

| LUMO | Data not available | Electron-accepting potential |

| HOMO-LUMO Gap | Data not available | Chemical reactivity and stability |

| Note: This table is for illustrative purposes only. No published data exists for this compound. |

Electrostatic Potential Mapping for Molecular Recognition Prediction

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It helps in predicting how a molecule will interact with other molecules, such as receptors or enzymes. Red regions on an ESP map indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor) and are susceptible to nucleophilic attack. For this compound, an ESP map would reveal the likely sites for hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.

Molecular Dynamics (MD) Simulations for Conformational Sampling in Solution

While quantum chemical calculations are typically performed in a vacuum (gas phase), Molecular Dynamics (MD) simulations model the behavior of a molecule in a solvent, which is more representative of a biological environment. An MD simulation of this compound would track the movements of its atoms over time, providing insights into its conformational flexibility, particularly the orientation of the cyclobutyl and ethyl groups relative to the purine ring. This is important as the molecule's conformation can significantly affect its ability to bind to a target.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming the structure of a synthesized compound. By calculating the magnetic shielding of each nucleus in the optimized geometry of this compound, its ¹H and ¹³C NMR spectra can be simulated. Comparing these predicted spectra with experimental data helps in the unambiguous assignment of signals to specific atoms in the molecule.

Ligand-Based and Structure-Based Computational Approaches for Preliminary Target Interaction Hypotheses

In the absence of direct experimental data on the biological targets of this compound, computational and theoretical studies serve as a crucial first step in generating preliminary hypotheses about its potential interactions. These in silico methods are broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Drug Design (LBDD) methodologies are founded on the principle that molecules with similar structures are likely to exhibit similar biological activities. gardp.org This approach does not require the three-dimensional structure of the biological target. Instead, it leverages the chemical information of a set of molecules known to be active or inactive to build predictive models. gardp.org

One of the primary LBDD techniques is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target. dovepress.comnih.gov For a novel compound like this compound, a pharmacophore model could be generated by analyzing a series of structurally related purine derivatives with known biological activities. mdpi.comnih.gov This model would then serve as a 3D query to screen virtual compound libraries, including our compound of interest, to predict its potential biological targets. nih.gov

Another powerful LBDD method is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For instance, a QSAR model could be built using a dataset of purine derivatives and their measured inhibitory concentrations (IC50) against a particular enzyme. mdpi.commdpi.com The structural features of this compound, such as its electrostatic potential, hydrophobicity, and steric properties, could then be input into this model to predict its activity. mdpi.com

Structure-Based Drug Design (SBDD) , in contrast, relies on the known three-dimensional structure of the biological target, typically a protein or enzyme. nih.gov This approach allows for the direct investigation of the interactions between a ligand and its binding site.

Molecular docking is a cornerstone of SBDD. This technique computationally simulates the binding of a small molecule (the ligand) to the active site of a target protein. fortunejournals.comnih.govnih.gov The process predicts the preferred orientation of the ligand within the binding pocket and estimates the strength of the interaction, often expressed as a docking score or binding affinity. fortunejournals.commdpi.com For this compound, docking studies could be performed against the crystal structures of various potential targets, such as kinases or other ATP-binding proteins, given the structural similarity of the purine core to adenosine (B11128). nih.gov These studies would provide insights into the plausible binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, that might stabilize the ligand-protein complex. researchgate.net

The following table illustrates the type of data that could be generated from hypothetical molecular docking studies of this compound against a panel of protein kinases, which are common targets for purine analogs.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | Leu83, Phe80, Asp86 |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -7.9 | Met793, Leu718, Thr790 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -8.1 | Cys919, Val848, Phe1047 |

| Glycogen Synthase Kinase 3 (GSK-3) | 1Q3D | -7.5 | Val135, Tyr134, Asp133 |

To further refine the hypotheses generated from docking, molecular dynamics (MD) simulations can be employed. MD simulations provide a more dynamic picture of the ligand-protein complex by simulating the movements of atoms and molecules over time. nih.gov This can help to assess the stability of the predicted binding pose and provide a more accurate estimation of the binding free energy. mdpi.com

By combining these ligand-based and structure-based computational approaches, a series of preliminary hypotheses about the potential biological targets and interaction mechanisms of this compound can be formulated. These hypotheses are invaluable for guiding subsequent experimental validation studies.

The following table summarizes the hypothetical application of these computational methods to this compound.

| Computational Approach | Methodology | Hypothetical Application to this compound | Potential Outcome |

|---|---|---|---|

| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features for biological activity based on a set of active molecules. | Screening against pharmacophore models derived from known kinase inhibitors. | Identification of potential kinase targets. |

| QSAR | Correlates structural properties of compounds with their biological activities to create a predictive model. | Predicting the inhibitory activity against various enzymes based on models built from related purine analogs. | Estimation of IC50 values for potential targets. |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to the active site of a target protein. | Docking into the ATP-binding site of various kinases. | Generation of binding poses and ranking of potential targets based on docking scores. |

| Molecular Dynamics Simulations | Simulates the time-dependent behavior of a molecular system to assess the stability of ligand-protein complexes. | Assessing the stability of the docked poses of the compound in the active sites of high-scoring kinase targets. | Validation of binding modes and refinement of binding affinity predictions. |

Structure Activity Relationship Sar and Mechanistic Investigations of 6 Chloro 2 Cyclobutyl 7 Ethyl 7h Purine Analogues in Vitro Focus

Rational Design of Analogues to Elucidate Structure-Activity Relationships

The cyclobutyl group at the 2-position of the purine (B94841) ring is a key determinant of the compound's interaction with its biological targets. Systematic modifications to this moiety, including altering the ring size, degree of saturation, and introducing various substituents, have been explored to probe the spatial and electronic requirements of the binding pocket.

Research into related 2-substituted purine analogues has shown that the size and nature of the cycloalkyl ring can significantly influence activity. For instance, in some series of purine derivatives, expanding the cyclobutyl ring to a cyclopentyl or cyclohexyl group, or contracting it to a cyclopropyl (B3062369) moiety, can lead to substantial changes in biological potency. The degree of saturation is another critical factor; introducing unsaturation within the cyclobutyl ring or replacing it with an aromatic ring system alters the conformational flexibility and electronic properties of the molecule, which can impact target engagement.

Furthermore, the addition of substituents to the cyclobutyl ring offers another avenue for SAR exploration. Introducing small alkyl groups, polar functional groups like hydroxyl or amino groups, or halogens can modulate the lipophilicity, hydrogen bonding capacity, and steric profile of the analogue, potentially leading to enhanced or more selective biological activity.

Table 1: Impact of Cyclobutyl Moiety Modifications on Biological Activity (Illustrative)

| Modification | Rationale | Expected Impact on Activity |

| Ring Size Variation | ||

| Cyclopropyl | Alters steric bulk and ring strain. | May increase or decrease affinity depending on binding pocket size. |

| Cyclopentyl/Cyclohexyl | Increases lipophilicity and conformational flexibility. | Potentially enhances binding through improved hydrophobic interactions. |

| Saturation Changes | ||

| Cyclobutenyl | Introduces rigidity and alters electronic character. | May lead to a different binding mode or altered selectivity. |

| Phenyl | Provides a rigid, aromatic system. | Could engage in π-stacking interactions within the binding site. |

| Substituent Addition | ||

| Methyl | Increases lipophilicity and steric bulk. | May improve binding or introduce steric hindrance. |

| Hydroxyl | Adds hydrogen bonding capability. | Could form new interactions with the target, enhancing affinity. |

| Fluoro | Alters electronic properties and can form halogen bonds. | May improve metabolic stability and binding affinity. |

This table is illustrative and based on general principles of medicinal chemistry applied to purine analogues. Actual results would depend on the specific biological target and assay.

The chlorine atom at the 6-position of the purine ring is a versatile handle for chemical modification and plays a crucial role in the electronic character and reactivity of the purine core. nih.gov Replacing the chloro group with other halogens (e.g., fluorine, bromine), or with bioisosteric groups such as amino, alkyl, or alkoxy moieties, can profoundly affect the compound's biological profile. mdpi.comredalyc.org

The 6-chloro group often serves as a synthetic intermediate, readily displaced by various nucleophiles to generate a diverse library of analogues. mdpi.comredalyc.org For example, substitution with different amines can introduce new hydrogen bonding interactions and alter the solubility and basicity of the molecule. Alkoxy or alkylthio groups can modulate lipophilicity and steric bulk.

Studies on other 6-substituted purines have demonstrated that this position is critical for selectivity and potency. nih.gov For instance, in the context of kinase inhibitors, the nature of the 6-substituent can determine which kinases are targeted. nih.gov Similarly, for adenosine (B11128) receptor ligands, modifications at this position can switch a compound from being an agonist to an antagonist. nih.gov

Table 2: Influence of 6-Position Substituents on Purine Analogue Activity (Illustrative)

| 6-Position Substituent | Rationale for Modification | Potential Effect on Biological Activity |

| Fluoro | Alters electronics, potential for halogen bonding. | May enhance binding affinity and metabolic stability. |

| Bromo | Increases size and polarizability compared to chloro. | Could lead to stronger van der Waals interactions. |

| Amino (-NH2) | Introduces hydrogen bond donor/acceptor capabilities. | Can significantly alter binding and solubility. |

| Dimethylamino (-N(CH3)2) | Increases basicity and steric bulk. | May improve cell permeability and alter target interactions. |

| Methoxy (-OCH3) | Acts as a hydrogen bond acceptor, increases lipophilicity. | Can improve pharmacokinetic properties and binding. |

| Methylthio (-SCH3) | Increases lipophilicity and polarizability. | May enhance binding through hydrophobic and sulfur-aromatic interactions. |

This table is illustrative and based on general principles of medicinal chemistry applied to purine analogues. Actual results would depend on the specific biological target and assay.

The N7-ethyl group serves to block a potential site of metabolism and provides a specific steric and lipophilic contribution to the molecule's interaction with its target. Varying the length and branching of this alkyl chain can help to map the hydrophobic pocket in the vicinity of the N7-position of the purine ring.

Systematic elongation of the alkyl chain (e.g., to propyl, butyl), introduction of branching (e.g., isopropyl, tert-butyl), or incorporation of cyclic structures can define the spatial limits of this pocket. nih.govacs.org For instance, if a longer, linear alkyl chain enhances activity, it suggests the presence of an extended hydrophobic channel. Conversely, if a bulky, branched group is well-tolerated or improves potency, it may indicate a larger, more accommodating pocket.

The stability of the N7-alkylation is also a key consideration, as N7-substituted purines are generally considered the kinetically favored product of alkylation, while the N9-isomers are often thermodynamically more stable. acs.org Ensuring the stability of the N7-substituent is crucial for maintaining the desired pharmacological profile.

Table 3: Structure-Activity Relationship of N7-Alkyl Substituents (Illustrative)

| N7-Substituent | Rationale for Modification | Potential Impact on Activity |

| Methyl | Smaller and less lipophilic than ethyl. | May result in loss of potency if hydrophobic interactions are critical. |

| Propyl/Butyl | Increases chain length and lipophilicity. | Could enhance binding if a deeper hydrophobic pocket is present. |

| Isopropyl | Introduces branching and steric bulk. | May improve potency by optimizing fit in a non-linear pocket. |

| Cyclopropylmethyl | Introduces a rigid, cyclic moiety. | Can probe for specific conformational requirements in the binding site. |

| Benzyl (B1604629) | Adds an aromatic ring. | May introduce π-stacking interactions and significantly alter the binding mode. |

This table is illustrative and based on general principles of medicinal chemistry applied to purine analogues. Actual results would depend on the specific biological target and assay.

In Vitro Biochemical Assays for Exploring Specific Molecular Targets and Pathways

To elucidate the mechanism of action of 6-chloro-2-cyclobutyl-7-ethyl-7H-purine and its analogues, a variety of in vitro biochemical assays are employed. These assays provide direct evidence of interaction with specific molecular targets and can quantify the potency and selectivity of these interactions.

Given that the purine scaffold is a common feature in many endogenous molecules and drugs, purine analogues are frequently investigated as modulators of enzyme activity. nih.govresearchgate.nettmu.edu.tw

Kinases are a major class of enzymes that are often targeted by purine-based inhibitors, as these compounds can mimic the natural substrate, ATP. mdpi.com Assays measuring the inhibition of various protein kinases can reveal whether this compound or its derivatives act as kinase inhibitors. researchgate.nettmu.edu.tw Such studies typically determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govtmu.edu.tw

Enzymes involved in purine metabolism, such as xanthine (B1682287) oxidase or adenosine deaminase, are another important class of potential targets. nih.gov Inhibition of these enzymes can have significant physiological effects. Assays that measure the rate of substrate conversion by these enzymes in the presence of the test compounds can identify any inhibitory activity.

Table 4: Potential Enzyme Targets and Illustrative Assay Data

| Enzyme Target | Assay Principle | Illustrative IC50 (nM) for Active Analogue |

| Cyclin-Dependent Kinase 2 (CDK2) | Measures phosphorylation of a substrate peptide. | 50 |

| Glycogen Synthase Kinase 3β (GSK-3β) | Quantifies ATP consumption or product formation. | 120 |

| Xanthine Oxidase | Monitors the oxidation of xanthine to uric acid. | >10,000 (inactive) |

| Adenosine Deaminase | Measures the deamination of adenosine to inosine (B1671953). | >10,000 (inactive) |

The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information generated from such assays.

Adenosine receptors, which are G protein-coupled receptors (GPCRs), are another prominent family of targets for purine derivatives. nih.govnih.govbenthamscience.com Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor subtype (A1, A2A, A2B, A3). nih.govbenthamscience.com In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of the receptor in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the compound's binding affinity.

Beyond simple binding, purine analogues can also act as allosteric modulators. nih.govnih.govfrontiersin.org These molecules bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds. nih.govnih.gov Allosteric modulators can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the affinity and/or efficacy of the endogenous ligand. nih.govfrontiersin.org Specific functional assays, such as measuring downstream signaling events like cAMP production, are required to characterize the allosteric effects of a compound. nih.govresearchgate.net

Table 5: Adenosine Receptor Binding Affinities (Ki) and Functional Activity (Illustrative)

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| A1 | 250 | Antagonist |

| A2A | 1500 | Weak Antagonist |

| A2B | >10,000 | Inactive |

| A3 | 75 | Potent Antagonist |

The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information generated from such assays.

Nucleic Acid Interaction Studies (e.g., binding to DNA/RNA, inhibition of polymerases)

While direct studies on the interaction of this compound with nucleic acids are not extensively documented, the behavior of related 6-chloropurine (B14466) analogues provides significant insights. The 6-chloropurine moiety is known to be a versatile pharmacophore. Analogues are known to inhibit the de novo biosynthesis of purines, a fundamental process for nucleic acid synthesis. nih.gov Specifically, certain 6-chloropurine derivatives have been shown to inhibit bacterial RNA polymerases. nih.gov

The electrophilic nature of the carbon at the 6-position, activated by the chlorine leaving group, suggests a potential for covalent bond formation with nucleophilic residues on biological macromolecules, including nucleic acids or associated enzymes. nih.gov The formation of N7-guanine adducts in DNA by various alkylating agents is a known mechanism of action for certain compounds, indicating that the N7 position of purines within DNA is accessible. nih.gov An N7-alkylated purine analogue like this compound could, therefore, act as a purine mimic, potentially interfering with polymerase function or being incorporated into and disrupting nucleic acid chains. Its phosphorylation to a triphosphate form would be a prerequisite for it to act as a substrate for polymerases. colab.ws The presence of the ethyl group at the N7 position, rather than the more common N9 position found in natural nucleosides, would likely alter its binding geometry within an enzyme's active site compared to natural substrates.

Mechanistic Investigations Using Cellular and Subcellular In Vitro Models

Elucidation of Intracellular Metabolic Pathways and Transformations (e.g., phosphorylation)

The intracellular fate of this compound is predicted to follow pathways established for other N7-substituted and 6-chlorinated purine derivatives. A critical metabolic transformation for many purine analogues with antiviral or anticancer activity is phosphorylation. For instance, the N7-substituted acyclic nucleoside analogue S2242 is metabolized intracellularly to its monophosphate, diphosphate, and triphosphate forms. colab.ws This phosphorylation is crucial for activity, as the triphosphate is often the active form that inhibits polymerases. colab.ws Therefore, it is plausible that this compound could be a substrate for cellular kinases, although the efficiency of this process for an N7-ethyl derivative without a typical ribose-like side chain is uncertain.

Another major metabolic route for 6-chloropurine involves conjugation reactions. The compound can react with glutathione (B108866), catalyzed by glutathione S-transferases, to form S-(6-purinyl)glutathione. medchemexpress.com This conjugate can be further metabolized to 6-mercaptopurine (B1684380), a well-known active drug. medchemexpress.com The transport of the parent compound and its metabolites across cellular membranes may also be mediated by transporters like the human ABC transporter ABCG2, which handles various purine derivatives. nih.gov

Target Engagement Studies in Cell-Free Systems

To identify the specific molecular targets of this compound, cell-free target engagement studies are essential. Based on its structure, potential targets include enzymes involved in purine metabolism and nucleic acid synthesis. If phosphorylated, its triphosphate form could be tested for inhibitory activity against various DNA and RNA polymerases. nih.govcolab.ws Riboside analogues of 6-chloropurine, once phosphorylated, are used as substrate analogues to study enzymes such as inosine monophosphate dehydrogenase (IMPDH) and T4 RNA ligase, suggesting that the core structure is recognized by these enzymes. sigmaaldrich.comjenabioscience.com

Modern techniques can be employed to confirm and quantify these interactions. For example, Protein-Ligand Interactions by Mass Spectrometry, Titration, and H/D Exchange (PLIMSTEX) is a powerful method to determine binding affinity and stoichiometry in solution, offering high sensitivity. nih.gov Such an assay could be used to screen a panel of purified enzymes known to interact with purines to identify direct targets of this compound or its metabolites.

Investigation of Molecular Interactions (e.g., protein-ligand binding)

The molecular interactions of this compound with a protein target would be governed by the specific contributions of its substituents.

Purine Core: The purine ring system allows for π-π stacking interactions with aromatic amino acid residues in a binding pocket.

6-Chloro Group: The chlorine atom can act as a hydrogen bond acceptor. More significantly, its character as a good leaving group makes the C6 position susceptible to nucleophilic attack from a cysteine or serine residue in an enzyme's active site, potentially leading to irreversible covalent inhibition. nih.gov

2-Cyclobutyl Group: This bulky, hydrophobic group would likely occupy a hydrophobic pocket within the target protein, contributing to binding affinity through van der Waals forces.

7-Ethyl Group: The N7-alkylation is a key structural feature. Compared to the natural N9-isomers, this places the ethyl group in a different spatial orientation, which would influence how the molecule fits into a binding site and could confer selectivity for specific targets. researchgate.net

The following table summarizes the potential molecular interactions.

| Structural Moiety | Potential Interaction Type | Potential Interacting Partner (in Protein) |

|---|---|---|

| Purine Ring | π-π Stacking, Hydrogen Bonding | Aromatic residues (Phe, Tyr, Trp), Polar residues |

| 6-Chloro | Covalent Bonding, Hydrogen Bonding | Nucleophilic residues (Cys, Ser), Hydrogen bond donors |

| 2-Cyclobutyl | Hydrophobic Interactions (van der Waals) | Aliphatic/Aromatic residues (Leu, Ile, Val, Phe) |

| N7-Ethyl | Steric Influence, Hydrophobic Interactions | Residues defining the shape of the binding pocket |

Comparative Analysis of SAR with Other Purine Derivatives

The biological activity of this compound can be contextualized by comparing its structure to other purine analogues.

N7 vs. N9 Isomers: Direct alkylation of purines often yields a mixture of N7 and N9 isomers, with the N9 product typically being the more thermodynamically stable and predominant one. nih.govresearchgate.net The deliberate synthesis of N7-alkylated purines is less common but can lead to compounds with distinct biological profiles. researchgate.netnih.gov For example, comparative studies have shown that N7 and N9 regioisomers of acyclic purine nucleosides can possess significantly different cytostatic activities. researchgate.net The N7-substitution alters the geometry and electronic distribution of the purine ring, which can change receptor or enzyme recognition.

Influence of C2 and C6 Substituents: The substituents at the C2 and C6 positions are paramount for activity.

C6-Position: The 6-chloro group is a crucial feature. It is not only a key synthetic handle for creating diverse libraries of 6-substituted purines (e.g., via Suzuki coupling or nucleophilic substitution) but also an active pharmacophore itself. acs.orgresearchgate.netgoogle.com The importance of the 6-chloro group was highlighted in studies where its replacement led to a loss of activity. nih.gov

C2-Position: The nature of the C2 substituent profoundly modulates activity. For instance, the introduction of a 2-amino group to a 6-chloropurine scaffold was found to be detrimental to antiviral activity against SARS-CoV. nih.gov In contrast, 2-chloro-6-substituted arabinonucleosides have shown promising antiproliferative activity. mdpi.com The 2-cyclobutyl group in the title compound provides a distinct steric and lipophilic character compared to smaller groups like hydrogen or amino, which would be a key determinant of its specific SAR profile.

The table below provides a comparative overview of how substitutions at different positions on the purine ring influence chemical and biological properties.

| Position | Substitution Type | Observed Effect on Properties/Activity | Reference |

|---|---|---|---|

| N7 vs. N9 | Alkyl Group Position | N9 is often thermodynamically favored. N7 isomers can have distinct biological activities and stabilities. | researchgate.netnih.gov |

| C6 | Chloro vs. Other Groups | 6-Chloro is a reactive handle and key for activity in some analogues, potentially enabling covalent binding. | nih.govacs.org |

| C2 | Amino vs. Chloro vs. Alkyl | Strongly modulates activity. An amino group can be unfavorable in some contexts; cyclobutyl group adds lipophilicity. | nih.govmdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Chloro-2-cyclobutyl-7-ethyl-7H-purine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions at the 2- and 6-positions of the purine core. For example, starting with a 2,6-dichloro-7-methylpurine precursor (e.g., 2,6-dichloro-7-methylpurine), cyclobutyl and ethyl groups can be introduced via reaction with cyclobutylamine and ethylating agents under controlled conditions. Amines like piperidine or morpholine are often used as nucleophiles to replace chlorine atoms, with reaction yields dependent on solvent polarity and temperature . Alkylation strategies, such as those employed for 2-amino-6-chloropurine derivatives, can also be adapted by protecting reactive hydroxyl groups to direct regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and cyclobutyl/ethyl group integration.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : To resolve ambiguities in stereochemistry, as demonstrated for structurally similar purines like 2,6-dichloro-7-isopropyl-7H-purine .

- IR Spectroscopy : To identify functional groups (e.g., C-Cl stretches near 550-750 cm). Always cross-validate data with computational models (e.g., DFT calculations) to confirm assignments .

Q. How do substituent positions influence the reactivity of chloro-purine derivatives?

- Methodological Answer : The 2- and 6-positions are electrophilic due to electron-withdrawing effects of adjacent nitrogen atoms. For example, chlorine at C6 is more reactive toward nucleophilic substitution than C2 in 7-substituted purines. Steric hindrance from the cyclobutyl group at C2 may slow substitution at C6, necessitating optimized reaction conditions (e.g., polar aprotic solvents like DMF) .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in NMR data for 7-alkylated purine derivatives?

- Methodological Answer :

- Variable Temperature NMR : To distinguish dynamic rotational barriers in cyclobutyl groups.

- Isotopic Labeling : Use N-labeled precursors to clarify nitrogen hybridization states.

- Comparative Crystallography : Compare experimental data with X-ray structures of analogous compounds (e.g., 2,6-dichloro-7-isopropyl-7H-purine) to validate assignments .

- DFT Simulations : Model chemical shifts using software like Gaussian or ORCA to identify outliers .

Q. How can researchers optimize regioselectivity in alkylation reactions of 6-chloropurine scaffolds?

- Methodological Answer :

- Protecting Group Strategy : Temporarily block reactive sites (e.g., hydroxyl or amine groups) to direct alkylation to specific positions, as shown in the synthesis of 7-hydroxy(phenyl)ethylguanines .

- Solvent Effects : Use non-polar solvents (e.g., toluene) to favor thermodynamic control or polar solvents (e.g., DMSO) for kinetic control.

- Catalytic Systems : Explore phase-transfer catalysts or transition-metal catalysts (e.g., Pd) to enhance reaction efficiency .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Systematic Substitution : Synthesize derivatives with modified cyclobutyl/ethyl groups and assess biological activity (e.g., enzyme inhibition assays).

- Molecular Docking : Use software like AutoDock to predict binding interactions with target proteins.

- Free Energy Calculations : Apply MM-PBSA/GBSA methods to quantify binding affinities .

- Data Normalization : Compare IC values across derivatives using standardized assays (e.g., fluorescence-based kinase assays) .

Q. How should conflicting data on the stability of 7-ethylpurine derivatives in aqueous media be addressed?

- Methodological Answer :

- pH-Dependent Stability Studies : Conduct accelerated degradation tests at varied pH (1-13) to identify hydrolysis pathways.

- HPLC-MS Monitoring : Track decomposition products over time to propose degradation mechanisms.

- Comparative Kinetics : Compare with structurally similar compounds (e.g., 7-methylpurine derivatives) to isolate substituent effects .

Data Presentation and Validation

Q. What statistical approaches are essential for validating spectroscopic or biological data?

- Methodological Answer :

- Error Analysis : Report standard deviations for triplicate measurements.

- Multivariate Analysis : Apply PCA or cluster analysis to identify outliers in large datasets.

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC values with 95% confidence intervals .

Q. How can crystallographic data be leveraged to resolve ambiguities in substituent orientation?

- Methodological Answer :

- Overlay Analysis : Compare bond lengths/angles with published structures (e.g., 2,6-dichloro-7-isopropyl-7H-purine) to detect steric strain .

- Hirshfeld Surface Analysis : Map intermolecular interactions to explain packing arrangements.

- Twinned Crystal Refinement : Apply twin-law corrections in software like SHELXL for improved accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.